S-(4-Nitrophenyl) 4-methoxybenzene-1-carbothioate
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Overview
Description
S-(4-Nitrophenyl) 4-methoxybenzene-1-carbothioate: is an organic compound that features both nitro and methoxy functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrophenyl) 4-methoxybenzene-1-carbothioate typically involves the reaction of 4-nitrophenyl thiol with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in S-(4-Nitrophenyl) 4-methoxybenzene-1-carbothioate can undergo reduction to form the corresponding amino derivative.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide or other strong bases.
Major Products:
Reduction: 4-Aminophenyl 4-methoxybenzene-1-carbothioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: S-(4-Nitrophenyl) 4-methoxybenzene-1-carbothioate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The nitro and methoxy groups can be modified to create compounds with specific biological activities.
Industry: In the materials science field, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of S-(4-Nitrophenyl) 4-methoxybenzene-1-carbothioate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
4-Nitrophenyl 4-methoxybenzoate: Similar structure but lacks the thiol group.
4-Nitrophenyl 4-methoxybenzene-1-sulfonate: Contains a sulfonate group instead of a carbothioate group.
Uniqueness: S-(4-Nitrophenyl) 4-methoxybenzene-1-carbothioate is unique due to the presence of both nitro and methoxy groups on the benzene ring, along with the carbothioate functionality. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
77750-05-1 |
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Molecular Formula |
C14H11NO4S |
Molecular Weight |
289.31 g/mol |
IUPAC Name |
S-(4-nitrophenyl) 4-methoxybenzenecarbothioate |
InChI |
InChI=1S/C14H11NO4S/c1-19-12-6-2-10(3-7-12)14(16)20-13-8-4-11(5-9-13)15(17)18/h2-9H,1H3 |
InChI Key |
PSIXLVBMDQEBIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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